molecular formula C4H11ClN2O2S B6207362 (azetidin-2-yl)methanesulfonamide hydrochloride CAS No. 2703781-80-8

(azetidin-2-yl)methanesulfonamide hydrochloride

Cat. No.: B6207362
CAS No.: 2703781-80-8
M. Wt: 186.66 g/mol
InChI Key: CIOSGBWSZZSBHB-UHFFFAOYSA-N
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Description

(azetidin-2-yl)methanesulfonamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of (azetidin-2-yl)methanesulfonamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methanesulfonamide group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methanesulfonamide group is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

(azetidin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(azetidin-2-yl)methanesulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and polymers with unique properties

Mechanism of Action

The mechanism of action of (azetidin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(azetidin-2-yl)methanesulfonamide hydrochloride can be compared with other azetidine derivatives and similar compounds:

The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound in various applications.

Properties

CAS No.

2703781-80-8

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

azetidin-2-ylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-2-6-4;/h4,6H,1-3H2,(H2,5,7,8);1H

InChI Key

CIOSGBWSZZSBHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CS(=O)(=O)N.Cl

Purity

95

Origin of Product

United States

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